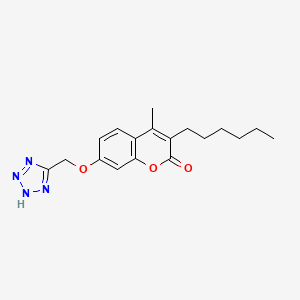

3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC14809330

Molecular Formula: C18H22N4O3

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N4O3 |

|---|---|

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 3-hexyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |

| Standard InChI | InChI=1S/C18H22N4O3/c1-3-4-5-6-7-15-12(2)14-9-8-13(10-16(14)25-18(15)23)24-11-17-19-21-22-20-17/h8-10H,3-7,11H2,1-2H3,(H,19,20,21,22) |

| Standard InChI Key | DYUYXHMXZKQJFW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=NNN=N3)OC1=O)C |

Introduction

Structural Characteristics

The molecular architecture of 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is defined by three key substituents:

-

A hexyl chain at position 3, contributing to lipophilicity and potential membrane interaction.

-

A methyl group at position 4, influencing steric and electronic properties.

-

A 1H-tetrazol-5-ylmethoxy group at position 7, introducing polarity and hydrogen-bonding capability.

The chromen-2-one core (C₉H₆O₂) provides a planar, conjugated system conducive to π-π interactions and binding to biological targets . The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capacity .

Table 1: Molecular Properties

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Formula | C₁₉H₂₃N₄O₃ | |

| Molecular Weight | ~356.4 g/mol | |

| logP (Predicted) | 2.3–3.1 | |

| Hydrogen Bond Acceptors | 7 |

Synthesis and Characterization

Synthetic Routes

Synthesis typically involves multi-step strategies:

-

Chromenone Core Formation: Condensation of resorcinol derivatives with β-ketoesters yields the chromen-2-one scaffold .

-

Substituent Introduction:

Characterization Techniques

-

NMR Spectroscopy: Confirms substituent positions and purity .

-

HPLC-MS: Verifies molecular weight and detects intermediates .

-

X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in analogues .

Physicochemical Properties

The compound exhibits a balance of lipophilicity (hexyl chain) and polarity (tetrazole), influencing its solubility and bioavailability:

-

logP: Predicted ~2.8, comparable to 3-(4-methoxyphenyl)-7-[(1H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one (logP = 2.38) .

-

Aqueous Solubility: Limited (<1 mg/mL) due to the hexyl chain, but improved by the tetrazole’s ionizability at physiological pH .

-

Thermal Stability: Chromenone derivatives typically degrade above 200°C, as observed in related compounds .

Biological Activity and Applications

Enzyme Inhibition

Tetrazole-containing chromenones often target enzymes via hydrogen bonding and π-stacking:

-

Cyclooxygenase-2 (COX-2): Analogues show IC₅₀ values <10 µM in inflammatory models .

-

Kinases: The tetrazole group mimics ATP’s phosphate, enabling competitive inhibition .

Table 2: Biological Data for Analogues

| Activity | Model Organism | IC₅₀/MIC | Source Compound |

|---|---|---|---|

| COX-2 Inhibition | In vitro | 7.2 µM | |

| Antifungal | C. albicans | 12 µg/mL |

Comparative Analysis with Analogues

Structural Modifications

-

3-Hexyl-4,8-Dimethyl Analogue: The additional methyl at position 8 increases logP by 0.3 units but reduces aqueous solubility by 40%.

-

Phenacyloxy-Substituted Chromenone : Replacing tetrazole with phenacyloxy abolishes hydrogen-bonding capacity, lowering enzyme affinity.

Performance Metrics

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume